Triethylene Glycol Butyl Methyl Ether is a colorless to almost colorless liquid with the molecular formula C₁₁H₂₄O₄ and a molecular weight of 220.31 g/mol. It is part of the glycol ether family, characterized by its ether functional group. This compound is known for its low volatility and high solvency power, making it suitable for various applications in industrial and laboratory settings. The chemical structure consists of a triethylene glycol backbone with butyl and methyl ether groups, contributing to its unique properties.
Triethylene Glycol Butyl Methyl Ether can be synthesized through the reaction of triethylene glycol with butanol and methanol in the presence of an acid catalyst. The process typically involves:
This synthesis method allows for the production of high-purity Triethylene Glycol Butyl Methyl Ether suitable for industrial applications .
Triethylene Glycol Butyl Methyl Ether has several applications across various industries:
Triethylene Glycol Butyl Methyl Ether shares similarities with other glycol ethers but has distinct characteristics that set it apart:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Triethylene Glycol Monobutyl Ether | C₁₀H₂₂O₄ | 202.28 g/mol | One butyl group; used primarily as a solvent |
| Diethylene Glycol Butyl Methyl Ether | C₉H₂₀O₄ | 188.25 g/mol | Shorter ethylene glycol chain; lower boiling point |
| Ethylene Glycol Butyl Methyl Ether | C₈H₁₈O₄ | 174.22 g/mol | Shortest chain; more volatile than triethylene form |
Triethylene Glycol Butyl Methyl Ether is unique due to its triethylene glycol backbone, which provides enhanced stability and lower volatility compared to its shorter-chain analogs. This makes it particularly useful in applications requiring prolonged evaporation times or where low toxicity is essential .
Triethylene glycol butyl methyl ether is a specialized glycol ether compound characterized by its unique structure containing both butyl and methyl ether groups attached to a triethylene glycol backbone [1] [2]. The synthesis of this compound typically follows established etherification pathways that have been optimized for industrial-scale production [3]. The conventional synthesis routes primarily involve the reaction of triethylene glycol with appropriate alkylating agents under controlled conditions to achieve selective functionalization at the terminal hydroxyl groups [5].
The primary synthetic approach involves a two-step etherification process where triethylene glycol first undergoes reaction with either butanol or a butylating agent, followed by methylation of the remaining hydroxyl group [2] [6]. This sequential approach allows for controlled functionalization and helps minimize the formation of symmetrical dibutyl or dimethyl ethers as unwanted byproducts [7] [8]. The reaction typically requires careful temperature control and catalyst selection to achieve high selectivity and yield [6] [9].
The Williamson ether synthesis represents one of the most versatile and widely employed methods for the preparation of triethylene glycol butyl methyl ether [5] [10]. This classical reaction involves the nucleophilic substitution of an alkoxide ion with an alkyl halide or similar leaving group [6]. For the synthesis of triethylene glycol butyl methyl ether, several modifications to the traditional Williamson approach have been developed to enhance selectivity and efficiency [5] [10] [6].
One significant modification involves the use of phase-transfer catalysts to facilitate the reaction between the relatively polar triethylene glycol and the less polar alkylating agents [10] [6]. This approach enhances reaction rates and improves yields by overcoming phase separation issues that can limit conventional Williamson synthesis reactions [6] [11]. Additionally, the use of silver oxide (Ag₂O) as an alternative to strong bases has been implemented in some processes, providing milder reaction conditions that reduce side reactions [10] [8].
Temperature control represents another critical modification, with reactions typically conducted between 65-80°C to balance reaction rate with selectivity [5] [6]. At higher temperatures, side reactions including elimination and oligomerization become more prevalent, reducing the yield of the desired product [6] [8]. The reaction kinetics and selectivity of the modified Williamson synthesis have been extensively studied, revealing that solvent choice significantly impacts regioselectivity, with acetonitrile providing superior O-alkylation selectivity (97:3 ratio) compared to methanol (72:28 ratio) [6] [11].
| Modification | Purpose | Impact on Yield/Selectivity |
|---|---|---|
| Phase-transfer catalysts | Overcome phase separation | 15-25% yield improvement |
| Silver oxide replacement | Milder reaction conditions | Reduced side reactions by 30-40% |
| Temperature optimization (65-80°C) | Balance rate and selectivity | Optimal selectivity at 72°C |
| Solvent selection (acetonitrile) | Enhance O-alkylation | 97:3 O:C alkylation ratio |
Catalytic oligomerization represents an alternative approach for synthesizing triethylene glycol butyl methyl ether, particularly when starting from simpler glycol precursors [12] [7]. This method involves the controlled oligomerization of ethylene oxide units followed by selective end-group functionalization [12] [1]. The process typically employs cationic catalysts that promote the sequential addition of ethylene oxide units to form the triethylene glycol backbone [12] [7].
Various cationic catalysts have been investigated for this purpose, including alkali metal trifluoromethanesulfonates (triflates) which serve as templates in ethylene oxide oligomerization [12] [8]. Research has demonstrated that the composition of oligomers changes during the reaction, with 1,4-dioxane formation increasing at later stages, indicating that the oligomer distribution is kinetically controlled rather than thermodynamically determined [12] [13].
The formation of higher cyclic oligomers can be favored by adding tetrahydropyran or 1,4-dioxane to systems catalyzed by oxonium salts, with maximum cyclic tetramer yields reaching approximately 16.8% [12] [7]. Following oligomerization, selective functionalization of the terminal hydroxyl groups with butyl and methyl groups is achieved through additional etherification steps [7] [8]. This approach offers advantages for large-scale production but requires careful control to achieve the desired oligomer distribution and end-group selectivity [12] [13].
The industrial production of triethylene glycol butyl methyl ether requires careful optimization of numerous parameters to ensure economic viability and product quality [2] [9]. Large-scale manufacturing typically employs continuous flow processes rather than batch reactions to enhance efficiency and consistency [7] [8]. The optimization of industrial production focuses on several key aspects including reactor design, catalyst selection, and process integration [8] [14].
Modern industrial processes often utilize fixed-bed catalytic reactors with optimized tube bundle configurations to ensure efficient heat transfer and reaction control [14] [15]. The reactor design must balance pressure drop considerations with residence time requirements to achieve high conversion while maintaining catalyst longevity [14] [15]. Typical industrial reactors operate at pressures ranging from 5-20 kg/cm² and temperatures between 100-250°C, with residence times carefully controlled between 20-300 minutes depending on catalyst activity and desired selectivity [16] [15].
Process integration represents another critical aspect of industrial optimization, with recycling streams for unreacted starting materials and intermediate products significantly improving overall efficiency [7] [16]. Advanced control systems monitor reaction parameters in real-time, allowing for dynamic adjustments to maintain optimal conditions despite variations in feed composition or catalyst activity [14] [15].
The purity of raw materials significantly impacts the efficiency and product quality in triethylene glycol butyl methyl ether production [2] [7]. Industrial manufacturing processes implement rigorous purification protocols for all feedstocks to minimize impurities that could interfere with catalytic activity or lead to unwanted side reactions [7] [17].
Triethylene glycol, the primary starting material, typically undergoes multiple purification steps before entering the production process [1] [2]. These steps may include distillation to remove water and lower or higher glycol homologues, treatment with activated carbon to remove colored impurities, and filtration through molecular sieves to achieve the required moisture levels [2] [18]. Industrial specifications typically require triethylene glycol with purity exceeding 99.5% and water content below 0.05% to ensure consistent reaction performance [2] [18].
Alcohols used for etherification (methanol and butanol) similarly undergo purification to remove water, aldehydes, and other potential contaminants [7] [17]. Typical purification methods include azeotropic distillation, molecular sieve treatment, and in some cases, chemical treatments to remove specific impurities [17] [16]. The purification protocols are designed not only to enhance reaction efficiency but also to prevent catalyst poisoning, which can significantly impact production economics through reduced catalyst lifetime [7] [17].
| Raw Material | Purification Method | Target Purity | Critical Impurities Removed |
|---|---|---|---|
| Triethylene glycol | Multi-stage distillation | >99.5% | Water, di/tetraethylene glycol |
| Methanol | Molecular sieve treatment | >99.9% | Water, aldehydes |
| Butanol | Azeotropic distillation | >99.8% | Water, higher alcohols |
| Catalysts | Calcination/activation | Varies by type | Moisture, organic residues |
Reaction kinetic modeling plays a crucial role in optimizing industrial production of triethylene glycol butyl methyl ether [6] [13]. Comprehensive kinetic models have been developed to predict reaction rates, selectivity, and conversion under various operating conditions, enabling process engineers to identify optimal parameters for industrial-scale operations [6] [13] [14].
The etherification reactions involved in triethylene glycol butyl methyl ether synthesis typically follow complex kinetics influenced by multiple factors including temperature, pressure, catalyst concentration, and reactant ratios [6] [13]. Studies have demonstrated that the reaction follows predominantly second-order kinetics with respect to alcohol concentration, with activation energies typically ranging from 40-45 kcal/mol for the primary etherification steps [6] [13].
Temperature exerts a significant influence on reaction kinetics, with studies showing that reaction rates approximately double for every 10°C increase within the typical operating range of 100-200°C [13] [14]. However, higher temperatures also accelerate side reactions, necessitating careful optimization to balance reaction rate with selectivity [13] [18]. Pressure effects are less pronounced but still significant, particularly in systems where reactant volatility impacts concentration in the liquid phase [13] [14].
Advanced kinetic models incorporate the effects of catalyst type and concentration, revealing that acid strength and accessibility of active sites significantly impact both reaction rate and selectivity [6] [8]. These models enable the development of detailed reaction engineering specifications for industrial reactors, including optimal temperature profiles along reactor length, catalyst loading distributions, and feed composition adjustments [13] [14].
The industrial production of triethylene glycol butyl methyl ether inevitably generates various byproducts that must be controlled to ensure product quality and process efficiency [7] [8]. Understanding the mechanisms of byproduct formation enables the development of effective control strategies that minimize waste and maximize yield of the desired product [8] [19].
Primary byproducts in triethylene glycol butyl methyl ether synthesis include symmetrical ethers (dibutyl and dimethyl triethylene glycol ethers), higher and lower glycol ethers (diethylene and tetraethylene glycol derivatives), and cyclic compounds such as 1,4-dioxane derivatives [12] [19]. The formation of these byproducts occurs through competing reaction pathways including transesterification, disproportionation, and cyclization reactions [12] [19].
Controlling byproduct formation requires a multifaceted approach addressing reaction conditions, catalyst selection, and process design [7] [19]. Temperature control represents one of the most critical factors, with lower temperatures generally favoring selective etherification over side reactions [8] [19]. Similarly, maintaining appropriate reactant ratios—typically with excess alcohol—helps drive the reaction toward the desired product while minimizing self-condensation of glycol molecules [7] [16].
Catalyst selection significantly impacts byproduct profiles, with more selective catalysts such as modified zeolites showing superior performance compared to traditional acid catalysts [8] [20]. For example, SAPO-34 zeolite has demonstrated high selectivity in similar etherification reactions by effectively limiting the formation of cyclic byproducts through its specific pore structure [20] [21]. The pore structure restricts certain reaction pathways, enhancing the reaction of activated alcohols with glycol in preference to self-condensation reactions [20] [21].
Process design elements such as continuous product removal and selective recycle streams further contribute to byproduct control [14] [16]. In industrial settings, multi-stage reactor configurations with intermediate product removal have proven effective at minimizing byproduct accumulation and preventing secondary reactions [14] [16]. Additionally, the implementation of in-line analytical monitoring enables real-time adjustments to process conditions in response to changes in byproduct formation rates [14] [15].
| Byproduct Type | Formation Mechanism | Control Strategy | Reduction Efficiency |
|---|---|---|---|
| Symmetrical ethers | Competitive alkylation | Staged reagent addition | 60-75% reduction |
| Higher/lower glycol ethers | Chain length variation | Precise temperature control | 70-85% reduction |
| Cyclic compounds | Intramolecular etherification | Selective catalysts (SAPO-34) | 80-90% reduction |
| Oligomers | Condensation reactions | Excess alcohol maintenance | 65-80% reduction |
Triethylene glycol butyl methyl ether, with the molecular formula C₁₁H₂₄O₄ and molecular weight of 220.31 grams per mole, represents a specialized glycol ether compound characterized by its unique amphiphilic structure containing both butyl and methyl ether groups attached to a triethylene glycol backbone [1] [2]. This compound, identified by Chemical Abstracts Service number 7382-30-1, exhibits distinctive physicochemical properties that make it suitable for diverse industrial and laboratory applications [3] [4].
The density behavior of triethylene glycol butyl methyl ether demonstrates characteristic temperature dependence patterns typical of glycol ether compounds. At standard temperature conditions of 20 degrees Celsius, the compound exhibits a density range of 0.940 to 0.945 grams per milliliter [3] [2] [5]. This relatively low density compared to water reflects the influence of the extended alkyl chain substituents on the molecular packing efficiency within the liquid phase.
Temperature-dependent density studies reveal a linear decrease in density with increasing temperature, following the general relationship observed in similar glycol ether systems [6]. The thermal expansion coefficient for triethylene glycol butyl methyl ether is estimated to be approximately 6 to 8 × 10⁻⁴ per Kelvin, based on comparisons with structurally related compounds in the glycol ether family [7] [6]. This moderate thermal expansion behavior indicates relatively stable molecular interactions across the operational temperature range.
The molecular volume of triethylene glycol butyl methyl ether, calculated from its molecular weight and density, yields approximately 233 to 240 cubic centimeters per mole [8] [5]. This molar volume reflects the spatial requirements of the extended polyether chain with terminal alkyl substitutions, which contributes to the compound's characteristic physical properties and solvent behavior.
Triethylene glycol butyl methyl ether exhibits Newtonian fluid behavior under standard conditions, with viscosity values that demonstrate significant temperature dependence [9] [10]. The dynamic viscosity at 25 degrees Celsius is estimated to be in the range of 18 to 25 millipascal-seconds, based on correlation studies with related triethylene glycol derivatives [6] [11].
The viscosity-temperature relationship follows an Arrhenius-type behavior characteristic of glycol ethers, with viscosity decreasing exponentially as temperature increases [9] [10]. This temperature dependence can be attributed to the weakening of intermolecular hydrogen bonding interactions and the increased molecular mobility at elevated temperatures [10] [12].
Comparative analysis with other glycol ethers reveals that triethylene glycol butyl methyl ether exhibits higher viscosity than its shorter-chain analogs due to the increased molecular size and enhanced intermolecular interactions [10] [12]. The presence of both butyl and methyl ether groups creates a unique molecular architecture that influences the viscous flow characteristics through steric hindrance effects and modified hydrogen bonding patterns.
Surface tension measurements for triethylene glycol butyl methyl ether indicate values in the range of 28 to 32 millinewtons per meter at 25 degrees Celsius, based on extrapolations from related glycol ether compounds [13] [14]. This relatively low surface tension compared to water reflects the amphiphilic nature of the molecule, with the hydrophobic alkyl chains reducing surface energy while the polyether backbone maintains some hydrophilic character [14] [15].
The surface-active properties of triethylene glycol butyl methyl ether arise from its molecular structure, which contains both hydrophilic and lipophilic segments [14] [15]. The triethylene glycol backbone provides water compatibility through hydrogen bonding capabilities, while the butyl and methyl ether groups contribute hydrophobic character that influences interfacial behavior [13] [14].
Interfacial tension studies with various immiscible phases demonstrate that triethylene glycol butyl methyl ether can function as an effective coupling agent between polar and nonpolar media [13] [15]. This interfacial activity makes the compound valuable in applications requiring reduction of surface tension or improvement of wetting characteristics [14].
Thermodynamic investigations of binary and ternary systems containing triethylene glycol butyl methyl ether reveal complex interaction patterns that depend on the nature of the co-solvents involved [16] [17] [11]. In aqueous binary systems, the compound exhibits negative excess molar volumes, indicating favorable molecular interactions and efficient packing arrangements [10] [12].
The enthalpy of mixing for triethylene glycol butyl methyl ether with water shows exothermic behavior, suggesting the formation of hydrogen-bonded complexes between the ether oxygen atoms and water molecules [16] [17]. These enthalpic contributions reflect the balance between the disruption of pure component structures and the formation of new intermolecular associations in the mixed state [16].
Ternary system studies involving triethylene glycol butyl methyl ether with various organic co-solvents demonstrate composition-dependent thermodynamic properties [17] [11]. The excess enthalpies in these systems can be either positive or negative, depending on the relative strength of homo- and hetero-molecular interactions and the specific molecular geometries involved [17] [11].
Adiabatic compressibility data for triethylene glycol butyl methyl ether, derived from ultrasonic velocity and density measurements, indicate values in the range of 400 to 500 terapascals inverse [7] [18]. These compressibility values reflect the molecular packing efficiency and intermolecular force strength within the liquid phase [7] [18].
The temperature dependence of adiabatic compressibility follows expected trends for glycol ethers, with compressibility increasing as temperature rises due to thermal expansion and weakening of intermolecular forces [7] [18]. This behavior is consistent with the general thermodynamic relationships observed in structurally similar compounds within the glycol ether family [6] [18].
Composition studies in binary aqueous systems show that adiabatic compressibility exhibits non-linear dependence on concentration, with minimum values often observed at intermediate compositions [7] [18]. This behavior indicates specific molecular association phenomena that enhance the resistance to compression in certain concentration ranges [18].
Ultrasonic velocity measurements in triethylene glycol butyl methyl ether provide fundamental data for understanding molecular interactions and structural organization within the liquid phase [7] [6]. Based on correlations with similar glycol ether compounds, the ultrasonic velocity in pure triethylene glycol butyl methyl ether is estimated to be in the range of 1400 to 1500 meters per second at 25 degrees Celsius [6] [19].
The temperature dependence of ultrasonic velocity shows a negative coefficient, with velocity decreasing as temperature increases [7] [6]. This behavior reflects the combined effects of thermal expansion and the reduction in intermolecular force strength at elevated temperatures [7] [6]. The magnitude of the temperature coefficient provides insights into the nature and strength of molecular associations within the liquid structure [6].
Concentration-dependent studies in binary aqueous systems reveal complex velocity-composition relationships that reflect the interplay between molecular size effects, hydrogen bonding interactions, and structural reorganization phenomena [7] [20]. These ultrasonic velocity profiles serve as sensitive probes for detecting molecular association and dissociation processes in solution [20] [21].
Acoustic impedance calculations for triethylene glycol butyl methyl ether, derived from the product of density and ultrasonic velocity, yield values in the range of 1.3 to 1.4 megarayls [6] [19]. This acoustic impedance represents the resistance to ultrasonic wave propagation and reflects the fundamental mechanical properties of the liquid medium [19] [22].
The acoustic impedance provides valuable information for applications involving ultrasonic measurement techniques, including flow metering, thickness gauging, and non-destructive testing applications [22]. The moderate acoustic impedance of triethylene glycol butyl methyl ether makes it suitable for various ultrasonic sensing applications where impedance matching considerations are important [22].
Temperature and composition dependencies of acoustic impedance follow predictable patterns based on the underlying density and velocity behaviors [6] [19]. These relationships enable the development of empirical correlations for predicting acoustic properties under various operational conditions [19] [22].